molecular formula C13H19N3O2 B2564213 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline CAS No. 926200-11-5

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline

Cat. No.: B2564213
CAS No.: 926200-11-5
M. Wt: 249.314
InChI Key: FZHHDWXAKBBOKM-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline is a chemical compound with the molecular formula C₁₃H₁₉N₃O₂ and a molecular weight of 249.31 g/mol . It is characterized by the presence of a methoxy group, a piperazine ring, and an aniline moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Scientific Research Applications

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for “2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline” is not specified in the sources I found. The mechanism of action for a compound typically depends on its intended use, such as whether it’s used as a reagent in a chemical reaction, a drug, or a catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline typically involves the reaction of 2-methoxyaniline with 4-methylpiperazine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)benzamide
  • 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)phenol
  • 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)benzoic acid

Uniqueness

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, piperazine ring, and aniline moiety allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

(3-amino-4-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-3-4-12(18-2)11(14)9-10/h3-4,9H,5-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHHDWXAKBBOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(3-Amino-4-methoxy-phenyl)-(4-methyl-piperazin-1-yl)-methanone was prepared in an analogous fashion to [(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone of Example 460c replacing [(S)-1-(3-Methoxy-4-nitro-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone with (4-Methoxy-3-nitro-phenyl)-(4-methyl-piperazin-1-yl)-methanone. LC/MS (E/I+) 250.08 (M+H).
Name
[(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
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